molecular formula C16H14F2N2O2S B2373513 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 310414-36-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2373513
CAS RN: 310414-36-9
M. Wt: 336.36
InChI Key: XBHUEPOKXIMXHW-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H14F2N2O2S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. 5-Lipoxygenase (5-LOX) Inhibition: The compound’s structure suggests that it could be a 5-LOX inhibitor . 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which play a role in inflammation and immune responses. Inhibiting 5-LOX may have therapeutic implications for inflammatory diseases.

b. Antitumor Potential: A related imidazole derivative was evaluated for antitumor activity against cancer cell lines. The compound showed promise in inhibiting tumor growth . Further studies on our compound could reveal similar effects.

Optical Applications

Imidazole-based dyes have been studied for solar cells and other optical applications . Investigating our compound’s optical properties may reveal novel applications.

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14(22)12-8(17)4-3-5-9(12)18/h3-5H,6-7H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHUEPOKXIMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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